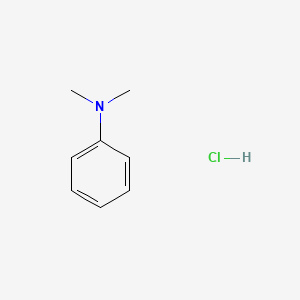

N,N-dimethylaniline hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAZEKPXTXCPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-69-7 (Parent) | |

| Record name | N,N-Dimethylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4064050 | |

| Record name | N,N-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5882-44-0 | |

| Record name | Benzenamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5882-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D469J2H312 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of N,n Dimethylaniline and Its Salts in Chemical Research

The journey of N,N-dimethylaniline began in 1850 when German chemist A. W. Hofmann first reported its synthesis by heating aniline (B41778) with iodomethane. wikipedia.org This discovery paved the way for the industrial production of N,N-dimethylaniline, primarily through the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. wikipedia.orgwikipedia.org

Historically, N,N-dimethylaniline and its salts have been pivotal in the dye industry. They serve as essential precursors for the synthesis of triarylmethane dyes like malachite green and crystal violet. wikipedia.orgchemicalbook.com The electron-donating nature of the dimethylamino group activates the aromatic ring, facilitating the electrophilic substitution reactions necessary for creating these complex colored compounds.

The development of synthetic methodologies involving N,N-dimethylaniline has been a continuous area of research. Early methods involved heating aniline and aniline hydrochloride with methanol in an autoclave. prepchem.com Over time, more refined processes using various catalysts and reaction conditions have been developed to improve yield and purity. acs.org The formation of the hydrochloride salt is typically achieved by treating N,N-dimethylaniline with hydrochloric acid. chemicalbook.com

Fundamental Research Questions and Objectives in the Study of N,n Dimethylaniline Hydrochloride

Alkylation Approaches for this compound Synthesis

The synthesis of N,N-dimethylaniline, the precursor to its hydrochloride salt, is primarily achieved through the N-alkylation of aniline (B41778). Various methods have been developed to optimize this transformation, ranging from traditional techniques to modern catalytic systems.

Aniline Alkylation with Methylating Agents (e.g., Methanol)

The reaction of aniline with methylating agents, particularly methanol (B129727), represents a common industrial method for producing N,N-dimethylaniline. alfa-chemistry.com This process can be conducted in either the liquid or gas phase.

In the liquid-phase method, aniline, methanol, and a catalyst such as sulfuric acid are heated in an autoclave. alfa-chemistry.comprepchem.com For instance, a mixture of aniline, aniline hydrochloride, and methanol can be heated at 230-240°C for several hours. prepchem.com Another variation involves heating aniline, methanol, and concentrated sulfuric acid at 200°C, with pressures reaching approximately 30 atmospheres. prepchem.com While effective, these traditional liquid-phase methods often require high pressures and can lead to corrosion issues due to the acidic catalysts. researchgate.net

Vapor-phase methylation offers an alternative that can circumvent some of these challenges. This method involves passing a mixture of aniline and methanol vapor over a solid catalyst at elevated temperatures. alfa-chemistry.com Zeolite catalysts, such as β zeolite molecular sieves, have shown significant promise in this area. researchgate.net Studies have demonstrated that using a β zeolite catalyst at temperatures between 240-250°C can achieve high conversion of aniline (>99%) and good selectivity for N,N-dimethylaniline (>86%). researchgate.net Other microporous solid catalysts like ALPO-11 and SAPO-11 have also been investigated for aniline methylation. researchgate.net The gas-phase method generally operates at lower pressures and can offer continuous operation, high yields, and reduced by-product formation. alfa-chemistry.com

The choice of methylating agent and catalyst system significantly impacts the reaction's efficiency and selectivity. While methanol is a cost-effective and widely used methylating agent, other reagents like dimethyl carbonate have also been explored. researchgate.netpsu.edu

Table 1: Comparison of Aniline Methylation Methods

| Method | Catalyst | Temperature (°C) | Pressure | Key Findings |

| Liquid Phase | Sulfuric Acid | 200-240 | High (e.g., 30 atm) | Traditional method, effective but can be corrosive and require high pressure. alfa-chemistry.comprepchem.com |

| Gas Phase | β Zeolite | 240-250 | Atmospheric | High aniline conversion (>99%) and selectivity for N,N-dimethylaniline (>86%). researchgate.net |

| Gas Phase | Alumina-based | 320 | Atmospheric | High aniline conversion (99.5%) and theoretical yield (98%). alfa-chemistry.com |

Palladium-Catalyzed Dimethylation Routes

Palladium-based catalysts have emerged as highly effective for the N-alkylation of amines, offering mild reaction conditions and high selectivity. rsc.org These catalysts often operate through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, providing a green and efficient pathway for forming C-N bonds. researchgate.net

Recent research has focused on developing both homogeneous and heterogeneous palladium catalysts for the N,N-dimethylation of aniline. For instance, a heterogeneous PdAg nano-alloy supported on magnetite/graphene oxide has been shown to catalyze the methylation of aniline using formic acid without the need for additives. researchgate.net N-heterocyclic carbene (NHC) palladium complexes are another class of highly active catalysts for amination reactions. nih.govnih.gov These complexes exhibit strong σ-electron donating potential and steric bulk, which facilitates the key steps of the catalytic cycle. nih.gov

The choice of ligand and support for the palladium catalyst is crucial for its activity and selectivity. rsc.org For example, Pd/TiO2 prepared by photodeposition has shown excellent performance in the N,N-dimethylation of amines with methanol. rsc.org The development of well-defined, air- and moisture-stable palladium(II)-NHC precatalysts has further simplified the application of these systems in cross-coupling reactions. nih.gov

Electrochemical N,N-Dimethylation of Nitroaromatic Precursors

A novel and sustainable approach for the synthesis of N,N-dimethylanilines involves the electrochemical reduction of nitroaromatic compounds. This method often utilizes carbon dioxide (CO₂) and water as the source for the methyl groups, offering a green alternative to traditional methylating agents. rsc.orgresearchgate.net

In one reported strategy, N,N-dimethylanilines are synthesized from nitrobenzene (B124822) and its derivatives, CO₂, and water under ambient conditions. rsc.org This process uses a specially designed electrocatalyst, Pd/Co–N/carbon, where palladium nanoparticles are supported on a Co–N/carbon substrate. The reaction is carried out in an acetonitrile (B52724) solution with an ionic liquid as the supporting electrolyte and a thermal co-catalyst. rsc.org This system demonstrates high efficiency and produces the desired N,N-dimethylanilines in good yields. rsc.org

The mechanism involves the initial electrochemical reduction of the nitro group to an aniline, which is then sequentially methylated. rsc.orgrsc.orglookchem.com This direct reductive N-methylation of readily available nitro compounds is an attractive and straightforward route to N-methylated amine derivatives. researchgate.net

Derivatization Pathways and Functionalization of this compound

The aromatic ring and the nitrogen atom of N,N-dimethylaniline are both susceptible to chemical modification, allowing for a wide range of derivatization and functionalization reactions.

Electrophilic Substitution Reactions (e.g., Nitration)

The dimethylamino group (-NMe₂) of N,N-dimethylaniline is a strong activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. However, under strongly acidic conditions, such as those used for nitration (a mixture of concentrated sulfuric acid and nitric acid), the nitrogen atom is protonated to form the anilinium ion (-N⁺HMe₂). stackexchange.comdoubtnut.comdoubtnut.com This protonated group is deactivating and meta-directing. stackexchange.com

Consequently, the nitration of N,N-dimethylaniline in a mixture of concentrated H₂SO₄ and HNO₃ primarily yields the meta-nitro product, 3-nitro-N,N-dimethylaniline. doubtnut.comdoubtnut.com To achieve substitution at the para position, the activating effect of the amino group must be controlled. This is often done by protecting the amino group through acetylation with acetic anhydride (B1165640) before carrying out the nitration. stackexchange.comncert.nic.in The resulting amide is still ortho,para-directing, and after nitration, the acetyl group can be removed by hydrolysis to yield the para-nitro derivative. ncert.nic.in

It has also been observed that nitrous acid can catalyze the nitration of the N,N-dimethylanilinium ion, leading to a different product distribution and the formation of side products. rsc.orgrsc.org

Table 2: Products of N,N-Dimethylaniline Nitration under Different Conditions

| Reagents | Conditions | Major Product | Reference(s) |

| Conc. H₂SO₄, Conc. HNO₃ | Strong Acid | m-nitro-N,N-dimethylaniline | doubtnut.com, doubtnut.com |

| 1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. Hydrolysis | Protection-Nitration-Deprotection | p-nitro-N,N-dimethylaniline | stackexchange.com, ncert.nic.in |

| HNO₃, H₂SO₄, Nitrous Acid | Catalytic | p-nitro-N,N-dimethylaniline and other products | rsc.org, rsc.org |

Formation of Quaternary Ammonium (B1175870) Salts

The lone pair of electrons on the nitrogen atom of N,N-dimethylaniline allows it to act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. stackexchange.comnih.gov This reaction, known as quaternization or the Menschutkin reaction, is a type of bimolecular nucleophilic substitution (Sₙ2). nih.gov

The reaction involves the attack of the tertiary amine on an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. nih.govquora.com The rate and success of the reaction depend on the nature of the alkyl halide, with iodides being good leaving groups that facilitate the reaction. stackexchange.com

The formation of quaternary ammonium salts from N,N-dimethylaniline is a versatile method for introducing a permanent positive charge and modifying the properties of the molecule. These salts have applications in various fields, including as phase-transfer catalysts and as components in ionic liquids. The synthesis can be carried out using various alkylating agents, such as methyl iodide or dimethyl sulfate (B86663), and can be performed neat or in a solvent. google.comyoutube.com For example, ethyldimethylanilinium salts can be formed and have been studied for their synthesis and decomposition. rsc.org

Condensation Reactions Leading to Schiff Bases

Schiff bases, or azomethines, are a class of compounds characterized by a carbon-nitrogen double bond (C=N). allsubjectjournal.com They are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. allsubjectjournal.comresearchgate.net The mechanism involves a nucleophilic attack by the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. nih.gov

A critical requirement for this reaction is the presence of protons on the nitrogen atom of the amine, which are lost during the dehydration step. N,N-dimethylaniline is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms (two methyl groups and the phenyl group) and has no hydrogen atoms directly attached. nih.gov Consequently, N,N-dimethylaniline and its hydrochloride salt cannot directly undergo condensation reactions with aldehydes or ketones to form stable Schiff bases, as they lack the necessary protons for the elimination of water. While Schiff bases are known for their versatility and are synthesized from various amines, the direct participation of N,N-dimethylaniline in this specific condensation pathway is mechanistically inhibited. allsubjectjournal.comresearchgate.net

Reductive Transformations to N-Methylaniline Derivatives

The transformation of N,N-dimethylaniline to N-methylaniline is a key process, often studied in the context of metabolic pathways and industrial synthesis. This conversion is primarily an N-demethylation reaction. While the section heading refers to reductive transformations, the most commonly documented pathway for this specific conversion is oxidative N-demethylation. nih.govmdpi.com

In biochemical contexts, enzymes like cytochrome P-450 catalyze the oxidative N-demethylation of N,N-dimethylaniline, resulting in the formation of N-methylaniline and formaldehyde (B43269). nih.gov Research using purified isozymes of cytochrome P-450 has shown that N-methylaniline is a direct product of this metabolic process. nih.gov Similarly, non-heme manganese(II) complexes have been demonstrated to be effective catalysts for the oxidative demethylation of N,N-dimethylaniline using oxidants like tert-butyl hydroperoxide (TBHP), yielding N-methylaniline as the primary product. mdpi.com

The industrial production of N-methylaniline and N,N-dimethylaniline often results in mixtures of both compounds. google.com Due to their very close boiling points (195.7°C for N-methylaniline and 193.5°C for N,N-dimethylaniline), separation by simple distillation is impractical. google.com This necessitates chemical transformations or specialized separation techniques, such as azeotropic distillation, to isolate pure N-methylaniline from reaction mixtures containing N,N-dimethylaniline. google.com

Oxidative Transformations to N,N-Dimethylaniline N-Oxide Derivatives

The nitrogen atom in N,N-dimethylaniline can be readily oxidized to form N,N-dimethylaniline N-oxide. This transformation is a significant reaction, as the N-oxide derivative serves as a versatile intermediate for further organic synthesis. nih.govnih.gov

The formation of the N-oxide has been investigated as a potential intermediate in the cytochrome P-450-catalyzed demethylation of N,N-dimethylaniline, although studies suggest it is not a mandatory intermediate for that specific pathway. nih.gov However, N,N-dimethylaniline N-oxide is a stable compound that can be isolated and used in subsequent reactions.

A notable application of N,N-dimethylaniline N-oxides is in the tandem Polonovski-Povarov sequence. In this one-pot protocol, the N-oxide is activated, leading to the formation of an exocyclic iminium ion. This reactive intermediate can then undergo a formal inverse-electron-demand aza-Diels-Alder cyclization with electron-rich olefins to generate a diverse range of functionalized tetrahydroquinoline scaffolds, with yields reported up to 92%. nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity in Research

The industrial production of N,N-dimethylaniline is primarily achieved through the alkylation of aniline with methanol. alfa-chemistry.com Optimization of this synthesis focuses on maximizing yield and purity by carefully controlling reaction conditions. Both gas-phase and liquid-phase methods are employed, with the gas-phase method often preferred for its potential for continuous operation, higher yields, and reduced waste. alfa-chemistry.com

Key parameters that are manipulated to optimize the synthesis include temperature, pressure, reaction time, and the molar ratio of reactants. researchgate.net For instance, one study found that a yield of 90% could be achieved at a reaction temperature of 200°C, a pressure of 3.5 MPa, a reaction time of 2 hours, and a molar ratio of aniline to dimethyl carbonate of 1:1.25. researchgate.net

The choice of catalyst is crucial for the success of the gas-phase method. alfa-chemistry.com Catalysts such as a copper-zinc-aluminum formulation are used, with reactions typically running at 230-270°C and 2.0-2.5 MPa. google.com

Purification is a critical final step to achieve high-purity N,N-dimethylaniline. Traditional rectification is often insufficient due to the close boiling points of impurities. google.com Advanced methods combining reduced-pressure distillation with falling film crystallization have proven effective. This coupled technique can elevate the purity of N,N-dimethylaniline to over 99.8%, exceeding the standard requirements. google.com

Below is a table summarizing the optimized conditions from various research findings for the synthesis of N,N-dimethylaniline.

Table 1: Optimization of Synthetic Conditions for N,N-Dimethylaniline

| Parameter | Condition | Reactants | Reported Yield/Purity | Source |

|---|---|---|---|---|

| Method | Gas-Phase | Aniline, Methanol | 98% (Theoretical Yield) | alfa-chemistry.com |

| Temperature | 200°C | Aniline, Dimethyl Carbonate | 90% Yield | researchgate.net |

| Pressure | 3.5 MPa | Aniline, Dimethyl Carbonate | 90% Yield | researchgate.net |

| Molar Ratio | 1:1.25 (Aniline:Dimethyl Carbonate) | Aniline, Dimethyl Carbonate | 90% Yield | researchgate.net |

| Purification | Reduced Pressure Distillation & Crystallization | Crude N,N-dimethylaniline | >99.8% Purity | google.com |

Reaction Kinetics and Rate Determinations

The study of reaction kinetics provides quantitative information about the rates of chemical transformations and the factors that influence them. For this compound, kinetic studies have been instrumental in elucidating the mechanisms of its oxidation and dealkylation reactions.

Kinetics of Oxidation Reactions (e.g., with Chromic Acid)

The oxidation of N,N-dimethylaniline by chromic acid has been investigated to understand the reaction order and the influence of various parameters on the reaction rate. In a study conducted in 1% aqueous acetic acid, the oxidation of N,N-dimethylaniline was found to be zero order with respect to the oxidant (chromic acid) and first order with respect to the substrate (N,N-dimethylaniline). asianpubs.orgasianpubs.org This indicates that the rate-determining step involves the substrate but not the oxidant.

The reaction rate is also dependent on the concentration of mineral acids such as HCl and H2SO4. asianpubs.orgasianpubs.org An interesting observation is the effect of metal ions on the reaction rate. The addition of Cu²⁺ and Ag⁺ ions has a marked accelerating effect, while Mn²⁺ ions decrease the rate of oxidation for N,N-dimethylaniline. asianpubs.orgasianpubs.org The decrease in rate in the presence of Mn²⁺ is attributed to the formation of lower oxidation state chromium species (Cr(V) and Cr(IV)) which can oxidize Mn²⁺, thereby reducing the amount of available chromium for the oxidation of the primary substrate. asianpubs.org

The proposed mechanism for the oxidation involves two main steps: the initial protonation of the amine followed by the oxidation of the protonated species. asianpubs.org The basicity of the amine plays a crucial role, with an increase in basicity leading to a faster reaction rate. asianpubs.org

Table 1: Kinetic Data for the Oxidation of N,N-Dimethylaniline by Chromic Acid

| Parameter | Observation | Reference |

| Order with respect to Oxidant | Zero | asianpubs.orgasianpubs.org |

| Order with respect to Substrate | One | asianpubs.orgasianpubs.org |

| Effect of [HCl] and [H₂SO₄] | Rate dependent on concentration | asianpubs.orgasianpubs.org |

| Effect of Cu²⁺ and Ag⁺ ions | Accelerating effect | asianpubs.orgasianpubs.org |

| Effect of Mn²⁺ ions | Decreasing effect | asianpubs.org |

Dealkylation Rates and pH Dependence in Reaction Systems

N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation with applications in synthesis and is a key metabolic pathway. nih.gov The rate of N-dealkylation of N,N-dimethylaniline is notably dependent on the pH of the reaction medium.

In chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline, the reaction was studied over a pH range of 3.0 to 7.0. nih.gov The maximum velocity (Vmax) for the demethylation reaction showed a pH optimum at approximately 4.5. nih.gov The Michaelis constant (Km) for N,N-dimethylaniline increased as the pH decreased, whereas the Km for the co-substrate, ethyl hydroperoxide, varied in a pattern similar to Vmax. nih.gov

These findings suggest that the interaction of N,N-dimethylaniline with the enzyme intermediate (compound I) is the rate-limiting step below pH 4.5, while the formation of compound I is rate-limiting above this pH. nih.gov The pH-dependence of the kinetic parameters indicates the involvement of ionizable residues in the enzyme-substrate complex. Specifically, for optimal catalysis, a residue in the enzyme-substrate complex with a pKa of about 3.1 needs to be deprotonated, and a residue in compound I with a pKa of approximately 6.8 must be protonated. nih.gov The studies also show that both the protonated and neutral forms of N,N-dimethylaniline can be demethylated, highlighting the importance of hydrophobic binding in the catalytic process. nih.gov

The pKa of N,N-dimethylaniline is approximately 5.2, and its protonation state is crucial in various reactions. nih.gov At pH values below its pKa, the dimethylamino group exists in its protonated form, which can influence its electronic and steric properties. nih.gov

Detailed Mechanistic Pathways of Key Transformations

Understanding the detailed mechanistic pathways is fundamental to controlling and optimizing chemical reactions. For this compound, several key transformations have been mechanistically elucidated.

Proton-Transfer Reactions of N,N-Dimethylaniline Cation Radicals

Ring-substituted N,N-dimethylaniline (DMA) cation radicals are known to undergo rapid proton transfer reactions. acs.org These reactions have been studied with bases such as acetate (B1210297) ion and pyridine (B92270) in acetonitrile. The difference in pKa between the parent DMA and its cation radical (DMA•+) has been estimated to be as large as 27, indicating a significant increase in acidity upon oxidation. acs.org

The second-order rate constants for the reaction with acetate ion at 298 K vary depending on the substituent on the aromatic ring, ranging from 3.2 x 10⁶ M⁻¹s⁻¹ for the p-methoxy-substituted cation radical to 3 x 10⁹ M⁻¹s⁻¹ for the p-nitro derivative. acs.org Reactions with pyridine are significantly slower, by as much as a factor of 10⁶. acs.org

The activation parameters for these reactions provide further mechanistic insight. Reactions with acetate ion are characterized by high enthalpies of activation (ΔH‡) of around 20 kcal/mol and large positive entropies of activation (ΔS‡) of 35-53 eu. acs.org In contrast, reactions with pyridine have lower ΔH‡ values (2-13 kcal/mol) and large negative ΔS‡ values (-15 to -29 eu). acs.org Large kinetic isotope effects (kH/kD) observed for the reactions of ArN(CD₃)₂•+ confirm that proton transfer is the rate-determining step in both series of reactions. acs.org The differences in activation parameters are attributed to the position of the pre-equilibrium between the base and the cation radical. acs.org

Anodic Oxidation Mechanisms (e.g., Formation of Benzidine (B372746) Derivatives)

The anodic oxidation of N,N-dimethylaniline has been a subject of detailed study, particularly concerning the formation of various products, including benzidine derivatives. acs.org The initial step in the electrochemical oxidation is a one-electron transfer to form a cation radical. bohrium.com This cation radical can then undergo deprotonation. bohrium.com

The formation of N-N bonds, leading to products like pyrazolidine-3,5-diones, is proposed to occur through a diradical coupling mechanism. bohrium.com In contrast, the formation of other heterocyclic structures like benzoxazoles proceeds via a cationic mechanism, specifically a cationic oxa-Nazarov-type cyclization. bohrium.com These distinct pathways are governed by the electronic nature of the intermediates formed during the electrolysis. bohrium.com

Electrophilic Aromatic Substitution Mechanisms

N,N-dimethylaniline is highly reactive towards electrophilic aromatic substitution due to the strong electron-donating nature of the dimethylamino group, which activates the aromatic ring. vaia.com The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. vaia.comlkouniv.ac.in

The general mechanism for electrophilic aromatic substitution (SEAr) involves a two-step process. masterorganicchemistry.comwikipedia.org First, the aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, fast step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

For N,N-dimethylaniline, substitution occurs almost exclusively at the ortho and para positions because the intermediate carbocations for these pathways are more stabilized by resonance, with one resonance structure where the positive charge is delocalized onto the nitrogen atom. lkouniv.ac.in The meta attack does not allow for this type of stabilization. lkouniv.ac.in

However, the high reactivity of the amino group can lead to challenges in reactions like the Friedel-Crafts alkylation, where the Lewis acid catalyst can coordinate with the basic nitrogen atom, deactivating the ring. quora.com Furthermore, the introduction of a bulky alkyl group at the ortho position can introduce steric hindrance, which can diminish the reactivity of the ring towards electrophiles. vaia.com

Nucleophilic and Basic Roles in Reaction Intermediates

N,N-dimethylaniline, the free base of the corresponding hydrochloride salt, exhibits dual reactivity as both a base and a nucleophile. The nitrogen atom possesses a lone pair of electrons, and the two methyl groups act as electron-donating groups, which increases the electron density on the nitrogen, making it more basic than aniline. fiveable.me This basicity allows it to function as an acid scavenger in various chemical processes, including polymerization and pharmaceutical manufacturing, by neutralizing acidic byproducts. actylis.comwikipedia.org

The nucleophilic character is demonstrated in several reaction types. The lone pair on the nitrogen atom can initiate nucleophilic attack, and its electron-donating nature also activates the aromatic ring, particularly at the ortho and para positions, making the ring itself a potent nucleophile in electrophilic aromatic substitution reactions. fiveable.meyoutube.com For instance, in reactions with acid chlorides or anhydrides, N,N-dimethylaniline undergoes acylation, a nucleophilic substitution where the hydrogen of the N-H group (in primary or secondary amines) is replaced by an acyl group. ncert.nic.in Similarly, it participates in diazo coupling reactions, where the electron-rich benzene ring attacks a diazonium ion. brainly.com

However, in the form of this compound, the nitrogen atom is protonated to form the N,N-dimethylanilinium ion. This protonation fundamentally alters its reactive nature. The positive charge on the nitrogen atom effectively neutralizes its basicity and withdraws electron density from the aromatic ring. This deactivates the ring towards electrophilic attack and eliminates the nucleophilicity of the nitrogen lone pair. Consequently, the N,N-dimethylanilinium ion does not undergo typical Friedel-Crafts reactions because the amine functionality reacts with the Lewis acid catalyst, forming a deactivating salt. quora.com

Despite this deactivation, the N,N-dimethylanilinium ion can participate in specific reactions under forcing conditions. A key example is the nitration in strong acidic media like 85% sulfuric acid, which is catalyzed by nitrous acid. The mechanism does not proceed through the typical electrophilic aromatic substitution on an activated ring. Instead, it involves the rate-determining formation of a radical pair intermediate from the anilinium ion itself, demonstrating a shift in reactivity due to the protonated state. rsc.org

Table 1: Comparison of Reactivity in N,N-Dimethylaniline vs. N,N-Dimethylanilinium Ion

| Feature | N,N-Dimethylaniline (Free Base) | This compound (Anilinium Ion) |

| Nitrogen Center | Basic and Nucleophilic | Non-basic, Non-nucleophilic (protonated) |

| Aromatic Ring | Activated towards electrophilic attack | Deactivated towards electrophilic attack |

| Role in Reactions | Nucleophile, Base, Acid Scavenger actylis.comwikipedia.org | Weak Acid, Reactant in specific catalyzed reactions rsc.org |

| Example Reaction | Diazo Coupling brainly.com | Nitrous acid-catalyzed Nitration rsc.org |

Identification and Elucidation of Intermediates in Reaction Systems

The study of reaction mechanisms involving N,N-dimethylaniline and its hydrochloride salt has led to the identification and characterization of several key intermediates. These findings have been crucial for understanding the compound's reactivity pathways.

A notable case is the reaction between N,N-dimethylaniline and tetracyanoethylene. This reaction yields a stable intermediate that was successfully isolated. rsc.org Initial spectroscopic analysis suggested a zwitterionic structure. However, subsequent, more detailed synthetic and spectroscopic studies corrected this assignment, concluding that the intermediate possesses a neutral 1,1,2,2-tetracyano-1-(p-dimethylaminophenyl)ethane structure. rsc.org This revision highlights the complexity in characterizing intermediates even when they can be isolated.

In the nitrous acid-catalyzed nitration of the N,N-dimethylanilinium ion in approximately 85% sulfuric acid, kinetic studies provided insight into the rate-determining step. The reaction is first-order with respect to both the N,N-dimethylanilinium ion and the nitrosonium ion. This kinetic data supports a mechanism involving the slow formation of the PhNMe₂⁺·NO˙ radical pair as the key intermediate. This intermediate then undergoes rapid subsequent reactions to yield the final products, which include p-nitro-N,N-dimethylaniline and N,N,N′,N′-tetramethylbenzidine. rsc.org

Intermediates are also central to the synthesis of azo dyes. The reaction of N,N-dimethylaniline with a diazonium salt proceeds via electrophilic aromatic substitution. brainly.com The electron-donating dimethylamino group activates the para position of the benzene ring, which then acts as a nucleophile, attacking the electrophilic diazonium ion. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion, which then loses a proton to form the final stable azo compound. youtube.com

Furthermore, mechanistic pathways for the formation of N-nitrosodimethylamine (NDMA) from precursors like dimethylamine (B145610) during chloramination offer analogous insights. Studies propose that the reaction between dimethylamine and monochloramine leads to the formation of an unstable intermediate, 1,1-dimethylhydrazine (B165182) (UDMH). nih.gov This UDMH intermediate is then rapidly oxidized to NDMA. Computational studies using density functional theory (DFT) on tertiary amines have further explored these pathways, proposing a four-step mechanism involving nucleophilic substitution, oxidation, dehydration, and a rate-limiting nitrosation step. nih.gov

Table 2: Characterized Intermediates in Reactions Involving N,N-Dimethylaniline

| Reaction | Reactants | Identified Intermediate | Method of Elucidation | Reference(s) |

| Tricyanovinylation | N,N-Dimethylaniline + Tetracyanoethylene | 1,1,2,2-Tetracyano-1-(p-dimethylaminophenyl)ethane | Isolation, Synthetic and Spectroscopic Studies | rsc.org, rsc.org |

| Catalytic Nitration | N,N-Dimethylanilinium ion + Nitric Acid/Nitrous Acid | PhNMe₂⁺·NO˙ (Radical Pair) | Kinetic Studies | rsc.org |

| Diazo Coupling | N,N-Dimethylaniline + Diazonium Salt | Sigma Complex (Arenium Ion) | Mechanistic Inference from Product Formation | youtube.com, brainly.com |

| Chloramination (Analogous System) | Dimethylamine + Monochloramine | 1,1-Dimethylhydrazine (UDMH) | Mechanistic Hypothesis and Experimental Evidence | nih.gov |

Catalysis and Advanced Chemical Synthesis Applications

N,N-Dimethylaniline Hydrochloride as a Ligand in Transition Metal Catalysis

The role of ligands in transition metal catalysis is to modulate the metal center's electronic and steric properties, thereby controlling reactivity and selectivity. While amines can coordinate to metal centers, the specific function of this compound as a directing or performance-enhancing ligand is nuanced.

Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a prominent C-N cross-coupling reaction, frequently synthesizes N-aryl amines, including derivatives of N,N-dimethylaniline, from aryl halides and amines. nih.govyoutube.comyoutube.com In these reactions, the amine typically functions as the nucleophilic coupling partner rather than as a primary ligand for the palladium catalyst. youtube.com

The catalytic cycle relies on specialized, electron-rich, and sterically demanding ligands, such as bulky phosphines (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs), which are crucial for the efficiency of the oxidative addition and reductive elimination steps. nih.govnih.gov The development of these sophisticated ligands has been a key factor in the broad applicability of palladium-catalyzed amination. nih.gov While the nitrogen atom in N,N-dimethylaniline can coordinate with transition metals, its role as a primary, efficiency-driving ligand in major palladium cross-coupling reactions is not established. Instead, it is more commonly the target product of these powerful synthetic methods.

| Reaction | Role of Amine | Typical Catalyst System | Key Ligands |

| Buchwald-Hartwig Amination | Nucleophile | Palladium(0) precursor (e.g., Pd(OAc)₂) + Base | Bulky phosphines, N-Heterocyclic Carbenes (NHCs) |

Role as a Lewis Acid Catalyst or Co-catalyst

This compound's ability to act as a catalyst or co-catalyst is particularly evident in acid-mediated reactions and polymerization processes.

The Friedel-Crafts reaction, a cornerstone of aromatic substitution, traditionally uses a strong Lewis acid catalyst like aluminum chloride (AlCl₃). quora.com However, the application of this reaction to nitrogen-containing arenes such as N,N-dimethylaniline is problematic. The lone pair of electrons on the nitrogen atom of N,N-dimethylaniline makes it a Lewis base, which readily forms an unreactive complex with the Lewis acid catalyst. quora.comresearchgate.netnih.gov This deactivates the catalyst and renders the aromatic ring strongly electron-withdrawn, thus hindering the desired electrophilic substitution.

Despite these challenges, specialized catalytic systems have been developed to facilitate the Friedel-Crafts reaction on N,N-dimethylaniline. Research has demonstrated that a cyclic diaminocarbene-gold(I) complex can effectively catalyze the alkylation of N,N-dimethylaniline with alkenes. researchgate.netnih.govresearchgate.net In this system, the gold cation activates the alkene, generating an electrophile that can be attacked by the electron-rich aniline (B41778) ring without the catalyst being sequestered by the nitrogen atom. nih.gov In this context, N,N-dimethylaniline is the substrate. However, tertiary amines like N,N-dimethylaniline can also act as acid-absorbing bases, suggesting a potential role as a co-catalyst or facilitator by neutralizing acidic byproducts that might otherwise inhibit the reaction. wikipedia.org

N,N-dimethylaniline is widely utilized as a promoter or accelerator in polymerization, particularly for the curing of resins. wikipedia.org Its most notable application is in redox-initiated free-radical polymerization systems. For instance, it is a key component in the polymerization of methyl methacrylate (B99206) (MMA), often paired with benzoyl peroxide (BPO). In this system, N,N-dimethylaniline acts as a reducing agent that reacts with the BPO initiator to generate free radicals at a much faster rate and at lower temperatures than the thermal decomposition of BPO alone. This allows for rapid curing of acrylic resins, which is essential in dental and orthopedic applications for materials like bone cements and prosthetic devices. nih.gov

Additionally, N,N-dimethylaniline is a component in certain Ziegler-Natta type catalyst systems for the polymerization of olefins. For example, it can be used as an electron donor in catalyst preparations for producing linear low-density ethylene (B1197577) polymers. google.com

| Polymerization System | Monomer | Initiator/Co-catalyst | Role of N,N-Dimethylaniline |

| Redox-Initiated Polymerization | Methyl Methacrylate (MMA) | Benzoyl Peroxide (BPO) | Activator/Accelerator |

| Ziegler-Natta Catalysis | Ethylene | Titanium Compound/Magnesium Compound | Electron Donor |

Sacrificial Donor Functions in Photoredox Catalysis

In the rapidly expanding field of photoredox catalysis, N,N-dimethylaniline and its derivatives serve as effective sacrificial electron donors. rsc.org These reactions utilize a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation by visible light.

In many photoredox cycles, the photoexcited catalyst needs to be returned to its ground state to continue the catalytic process. If the cycle involves the reduction of a substrate by the excited catalyst, the catalyst itself is oxidized. N,N-dimethylaniline can then act as a sacrificial reductant, donating an electron to the oxidized photocatalyst to regenerate its active state. This process is crucial for reactions that require a net reduction. The use of sacrificial donors like amines can sometimes lead to side products, prompting research into donor-free systems. rsc.org However, their role remains fundamental in many established photoredox transformations, enabling the synthesis of complex molecules under mild conditions. nih.gov

Electrochemical Studies and Polymer/materials Science Research

Electropolymerization of N,N-Dimethylaniline and its Derivatives

The electrochemical oxidation of N,N-dimethylaniline, typically from its hydrochloride salt in an acidic medium, allows for the formation of thin, electroactive polymer films on electrode surfaces. This process, known as electropolymerization, has been a subject of detailed study to understand the resulting polymer's formation, properties, and structure.

The formation of a poly(N,N-dimethylaniline) (PDMA) film on an electrode surface is a complex process initiated by the anodic oxidation of the N,N-dimethylaniline monomer. acs.org The electrochemical polymerization can be achieved using methods such as controlled potential electrolysis or potential cycling in an acidic solution. researchgate.net

The generally accepted mechanism involves the following key steps:

Oxidation of the Monomer : The process begins at an inert electrode (e.g., gold, platinum) where the N,N-dimethylaniline molecule undergoes an initial oxidation to form a cation radical. acs.orgscispace.com

Radical Coupling : These highly reactive cation radicals then couple with each other. Studies suggest a preference for a carbon-carbon "tail-to-tail" coupling, which leads to the formation of a benzidine-type dimer. researchgate.net

Polymerization : This dimer, being more easily oxidized than the original monomer, continues to react with other cation radicals, leading to chain propagation and the growth of a polymer film that deposits onto the electrode surface. researchgate.netosti.gov

Research has considered the possibility of the polymerization being accompanied by partial demethylation, which would yield poly(N-methylaniline). However, spectral analysis suggests that the primary product is indeed "true" poly(N,N-dimethylaniline). researchgate.net The resulting polymer film is typically thin and demonstrates electrochemical activity in both acidic and neutral solutions. researchgate.net

The electrochemical activity and, crucially, the electrical conductivity of polymers like PDMA are profoundly influenced by a process known as doping. uh.edu In the context of conducting polymers, doping refers to the oxidation or reduction of the polymer backbone, which introduces charge carriers.

For aniline-based polymers, the doped state (often referred to as the emeraldine (B8112657) salt form) is the most conductive. researchgate.netyoutube.com The process is reversible; the polymer can be de-doped (reduced) to its neutral, less conductive state. This reversible doping and de-doping process is accompanied by significant changes in the film's conductivity and optical properties, which is the basis for many of its applications. uh.edu Studies have utilized various dopants, such as sulfate (B86663) and polystyrenesulfonate, to influence the final properties of the PDMA film. researchgate.net

Table 1: Doping Effects on Conjugated Polymers

| Feature | Description | Impact on Polymer |

|---|---|---|

| Mechanism | Injection of charge carriers from an electrode and insertion of counterions from an electrolyte. arxiv.org | Creates mobile charge carriers (polarons, bipolarons) along the polymer backbone. |

| Control | The density of charge carriers is controlled by the applied electrochemical potential. arxiv.org | Allows for tunable conductivity over several orders of magnitude. |

| Conductivity | Doping increases the electrical conductivity significantly. uh.edu | The oxidized (p-doped) form is highly conductive, while the neutral form is a semiconductor or insulator. |

| Reversibility | The process of doping (oxidation) and de-doping (reduction) is electrochemically reversible. uh.edu | Enables applications in sensors, electrochromic devices, and batteries. |

The characterization of electrodeposited PDMA films is essential for understanding their structure-property relationships. A variety of analytical techniques are employed to investigate the morphology and chemical structure of these polymers.

Spectroscopic Methods : Raman spectroscopy has been effectively used to analyze the structure of PDMA films doped with different anions like sulfate and polystyrenesulfonate. researchgate.net Fourier-transform infrared spectroscopy (FT-IR) is another vital tool for confirming the chemical identity and structural features of the synthesized polymer. epa.gov

Microscopy : Scanning Electron Microscopy (SEM) provides insights into the surface morphology and texture of the polymer films deposited on the electrode. epa.gov

Electrochemical Characterization : Cyclic voltammetry is used not only to synthesize the film but also to study its electrochemical behavior, such as its redox activity and ion-exchange properties. epa.gov

Structural studies have revealed that PDMA films possess an ion-exchange capability. This is attributed to the presence of positively charged quaternary ammonium (B1175870) groups within the polymer backbone, giving the material the structure of an ionene polymer that can strongly bind with negatively charged ions. osti.gov

Application in Polymer Chemistry and Advanced Materials Research

Beyond electropolymerization, N,N-dimethylaniline (the parent amine of the hydrochloride salt) is a well-established chemical additive in polymer chemistry, valued for its role in initiating and accelerating polymerization reactions in various resin systems.

N,N-dimethylaniline (DMA) functions as a potent promoter or accelerator in the curing of thermosetting resins, enabling rapid solidification at ambient temperatures. compositesaustralia.com.auchemicalbook.com Its primary role is not as a direct curing agent but as a component of the initiator system.

Mechanism of Action : DMA accelerates the curing process by speeding up the decomposition of a peroxide initiator, such as benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP). compositesaustralia.com.au This rapid decomposition generates a high concentration of free radicals, which then initiate the polymerization chain reaction between the resin (e.g., polyester (B1180765), vinyl ester) and a cross-linking monomer (e.g., styrene), leading to the formation of a rigid, cross-linked solid. compositesaustralia.com.au

Applications : This acceleration is critical in numerous industrial and commercial applications. The use of DMA is prominent in the curing of polyester and vinyl ester resins for composites manufacturing. compositesaustralia.com.auatamanchemicals.com Furthermore, it is a key component in initiator-accelerator systems for acrylic resins, which are widely used in dental and orthopedic fields for creating prosthetic devices and bone cements. chemicalbook.com It also finds use as a curing agent for certain epoxy resin formulations. atamanchemicals.commade-in-china.com

Table 2: Role of N,N-Dimethylaniline in Resin Curing

| Resin System | Initiator | Role of N,N-Dimethylaniline | Application Area |

|---|---|---|---|

| Polyester/Vinyl Ester Resins | Benzoyl Peroxide (BPO) or Methyl Ethyl Ketone Peroxide (MEKP) compositesaustralia.com.au | Promoter/Accelerator; speeds up peroxide decomposition to initiate polymerization. compositesaustralia.com.au | Composites, Adhesives compositesaustralia.com.auatamanchemicals.com |

| Acrylic Resins | Peroxide-based systems chemicalbook.com | Activator/Accelerator in the initiator system. chemicalbook.com | Dental and Orthopedic Cements, Prosthetics chemicalbook.com |

| Epoxy Resins | Amine-based systems | Curing Agent/Accelerator. made-in-china.comgoogle.com | Coatings, Adhesives made-in-china.comgoogle.com |

Conducting polymer nanocomposites are advanced materials that synergistically combine the properties of a conductive polymer matrix with those of embedded nanoscale fillers. mdpi.com These materials offer enhanced mechanical, thermal, electrical, and functional properties compared to the individual components. mdpi.comijste.org

The synthesis of these nanocomposites often employs an in-situ chemical oxidative polymerization technique. While research frequently highlights polyaniline, the methodology is directly applicable to its derivatives like N,N-dimethylaniline. The process typically involves:

Dispersing nanoparticles (e.g., metal oxides like NiO or TiO₂, carbon nanotubes) into an acidic solution containing the monomer (e.g., N,N-dimethylaniline hydrochloride). ijste.org

Adding an oxidizing agent, such as ammonium persulfate, to the suspension. ijste.org

The oxidizing agent initiates the polymerization of the monomer directly onto the surface of and within the network of the dispersed nanoparticles. ijste.org

This method ensures an intimate contact and homogeneous distribution of the nanofiller within the polymer matrix. The resulting nanocomposite can exhibit superior conductivity, catalytic activity, or sensor response depending on the nature of the incorporated nanoparticle. mdpi.comijste.org

Electrochemical Investigation of Corrosion Inhibition

The utility of N,N-dimethylaniline, particularly in its hydrochloride form which is present in acidic environments, has been explored in the context of corrosion prevention for various metals. Electrochemical techniques are central to these investigations, providing detailed insights into the inhibitor's efficiency and mechanism of action. The primary methods employed are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

In studies investigating the inhibitive effects of N,N-dimethylaniline on the corrosion of metals like A3 steel in hydrochloric acid and zinc in sulfuric acid, it has been demonstrated that the compound can act as an effective corrosion inhibitor. nih.gov The inhibition efficiency is observed to be dependent on the concentration of the inhibitor.

Potentiodynamic Polarization Studies:

Potentiodynamic polarization measurements are used to determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes are determined. A significant decrease in the corrosion current density in the presence of the inhibitor indicates a reduction in the corrosion rate. N,N-dimethylaniline has been shown to function as a mixed-type inhibitor, meaning it influences both the anodic and cathodic reactions. nih.gov

Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface. In corrosion studies, an increase in the charge transfer resistance (Rct) in the presence of the inhibitor is indicative of a slower corrosion process. The formation of a protective film by the inhibitor molecules on the metal surface leads to this increase in resistance. The data also allows for the calculation of the double-layer capacitance (Cdl), which often decreases with increasing inhibitor concentration, suggesting the displacement of water molecules by the adsorbing inhibitor molecules.

The inhibitive action of N,N-dimethylaniline is attributed to the adsorption of its molecules onto the metal surface. This adsorption process forms a protective barrier that isolates the metal from the corrosive medium. The adsorption is influenced by the presence of the nitrogen atom with its lone pair of electrons and the aromatic ring, which can interact with the metal surface. The adsorption process has been found to obey the Langmuir adsorption isotherm. nih.gov

Research Findings on Corrosion Inhibition by N,N-Dimethylaniline:

The effectiveness of N,N-dimethylaniline as a corrosion inhibitor is concentration-dependent. Research has shown a clear trend of increasing inhibition efficiency with a higher concentration of the inhibitor.

| Concentration of N,N-Dimethylaniline (mM) | Inhibition Efficiency (%) |

|---|---|

| 10 | 75.2 |

| 20 | 81.5 |

| 30 | 86.3 |

| 40 | 89.8 |

| 50 | 92.1 |

| 60 | 93.5 |

The data clearly indicates that as the concentration of N,N-dimethylaniline increases, the inhibition of zinc corrosion in a sulfuric acid medium becomes significantly more effective, reaching a maximum efficiency of 93.5% at a concentration of 60 mM. nih.gov

| Concentration of N,N-Dimethylaniline (mM) | Ecorr (mV vs SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | -985 | 1250 | - |

| 60 | -972 | 81.2 | 93.5 |

The electrochemical polarization data further substantiates the inhibitive effect. In the presence of 60 mM N,N-dimethylaniline, the corrosion current density (icorr) of zinc in 0.5 M H₂SO₄ is drastically reduced from 1250 μA/cm² to 81.2 μA/cm². nih.gov The slight shift in the corrosion potential (Ecorr) is characteristic of a mixed-type inhibitor.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of many-body systems, including molecules. It is favored for its balance of accuracy and computational efficiency. For N,N-dimethylaniline and its hydrochloride salt, DFT calculations can elucidate a range of molecular properties, from the distribution of electrons to the prediction of spectroscopic signatures. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G**, to approximate the solutions to the Schrödinger equation. sphinxsai.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For the parent molecule, N,N-dimethylaniline, DFT calculations show that the HOMO is primarily localized on the aromatic ring and the nitrogen atom, reflecting the electron-donating character of the dimethylamino group. The LUMO is generally distributed over the aromatic ring system. The energy of these orbitals determines the molecule's reactivity profile.

Protonation of the nitrogen atom to form N,N-dimethylaniline hydrochloride significantly alters the electronic structure. The introduction of a positive charge on the nitrogen atom leads to a substantial stabilization (lowering of energy) of all molecular orbitals due to increased nuclear attraction. This effect is particularly pronounced for orbitals with significant contribution from the nitrogen atom, including the HOMO. Consequently, the HOMO-LUMO gap is expected to increase upon protonation, rendering the hydrochloride salt more stable and less reactive as a nucleophile compared to its free base form.

Table 1: Representative Frontier Orbital Energies for Aniline (B41778) Derivatives (Calculated via DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| p-Nitroaniline | Not specified | Not specified | 3.8907 |

| p-Aminoaniline | Not specified | Not specified | 4.6019 |

Note: Data for related compounds is provided to illustrate typical values obtained from DFT calculations. Specific values for this compound may vary based on the computational method and basis set. scirp.orgthaiscience.info

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.com Chemical hardness, in particular, is a measure of resistance to change in electron distribution, and it is directly related to the HOMO-LUMO gap. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For N,N-dimethylaniline, the MEP map shows a region of significant negative potential localized around the nitrogen atom, consistent with the lone pair of electrons, making it a primary site for electrophilic attack and protonation. researchgate.net The phenyl ring also exhibits negative potential due to the π-electron cloud. Upon formation of this compound, the MEP changes dramatically. The region around the newly formed N-H bond becomes strongly positive, reflecting the positive charge of the ammonium (B1175870) group. This area is now shielded from electrophilic attack and instead becomes a potential site for interaction with nucleophiles or anions, such as the chloride ion. The electron-withdrawing inductive effect of the -N(CH₃)₂H⁺ group also reduces the negative potential of the attached phenyl ring compared to the free base.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and understand reaction mechanisms.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed to aid in the assignment of experimental IR and Raman spectra. sphinxsai.com For N,N-dimethylaniline, DFT calculations can predict the characteristic stretching and bending modes, including C-H aromatic stretching (around 3000-3100 cm⁻¹), C-H aliphatic stretching, and C-C ring vibrations (1400–1650 cm⁻¹). sphinxsai.comresearchgate.net Upon protonation to the hydrochloride salt, new vibrations corresponding to the N-H stretch are expected to appear, and the C-N stretching frequencies will shift due to the change in bonding and mass.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The electronic transitions in N,N-dimethylaniline, typically π → π* transitions within the benzene (B151609) ring, are influenced by the electron-donating dimethylamino group. Protonation to form the hydrochloride salt induces a hypsochromic (blue) shift in the absorption maxima, as the stabilization of the nitrogen lone pair increases the energy required for excitation.

NMR Spectroscopy: DFT can predict nuclear magnetic shielding constants, which are then converted into chemical shifts. For this compound, calculations would predict a significant downfield shift for the N-H proton and the methyl protons compared to related signals in the free amine, due to the deshielding effect of the positive charge on the nitrogen atom.

Table 2: Selected Calculated Vibrational Frequencies for N,N-Dimethylaniline

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching (Aromatic) | 3024 - 3056 | Stretching vibrations of C-H bonds on the phenyl ring |

| C-C Stretching (Aromatic) | 1509 - 1578 | In-plane stretching of carbon-carbon bonds in the phenyl ring |

| C-H In-plane Bending | 1168 - 1360 | Bending vibrations of C-H bonds within the plane of the ring |

Note: These values are for the free base N,N-dimethylaniline and serve as a reference. Protonation would cause shifts in these frequencies. sphinxsai.comresearchgate.net

Semi-Empirical and Ab Initio Calculations for Reaction Mechanisms

While DFT is a workhorse for ground-state properties, understanding reaction mechanisms often requires mapping out the entire potential energy surface, including transition states. For this, both ab initio methods (like Møller-Plesset perturbation theory, MP2) and computationally less expensive semi-empirical methods are used.

Computational chemistry allows for the localization of transition state (TS) structures, which are first-order saddle points on the potential energy surface. By identifying the structures of reactants, intermediates, transition states, and products, a complete reaction pathway can be modeled. mdpi.com

For reactions involving this compound, the protonated nitrogen group is key. For example, in reactions where the N,N-dimethylaniline moiety acts as a leaving group, computational models can predict the transition state for the C-N bond cleavage. Studies on the intramolecular nucleophilic substitution of a protonated dimethylamino group have used DFT (e.g., ωB97xd functional) to calculate possible reaction intermediates and compare their Gibbs free energies to map out reaction profiles. researchgate.net Similarly, reactions involving the formation of iminium ions from related N,N-dialkylaniline derivatives have been modeled to understand the stability of intermediates and the feasibility of subsequent bond-forming steps. nih.gov These models provide invaluable insights into the stereoelectronic requirements and kinetic barriers of a reaction.

Theoretical Studies in Corrosion Inhibition (e.g., Adsorption Mechanisms)

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the mechanisms of corrosion inhibition at the molecular level. These approaches provide profound insights into the interactions between inhibitor molecules and metal surfaces, complementing experimental findings. For this compound, theoretical studies are pivotal in understanding its adsorption behavior and predicting its efficacy as a corrosion inhibitor. The primary methods employed in these investigations are Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Monte Carlo simulations.

The adsorption of an inhibitor onto a metal surface is the fundamental step in corrosion protection. This process can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, such as the protonated amine group in this compound and the metal surface. Chemisorption, on the other hand, involves the formation of a coordinate-type bond through electron sharing between the inhibitor and the metal. This often involves the donation of electrons from the inhibitor's high electron density centers (like the nitrogen atom and the π-electrons of the benzene ring) to the vacant d-orbitals of the metal.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of corrosion inhibition, DFT is employed to calculate various quantum chemical parameters of the inhibitor molecule, which correlate with its inhibition efficiency. These parameters offer a quantitative basis for understanding the inhibitor's reactivity and its mode of interaction with the metal surface.

Key quantum chemical parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the chemical reactivity of the inhibitor molecule. A smaller energy gap implies higher reactivity, which generally translates to better inhibition efficiency as the molecule can more readily interact with the metal surface.

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons.

Global Hardness (η) and Softness (σ): Hardness is the resistance to charge transfer, while softness is the reciprocal of hardness. Soft molecules are more reactive and are generally better corrosion inhibitors.

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to stronger electrostatic interactions.

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. A positive value for ΔN suggests that the inhibitor donates electrons to the metal.

Theoretical calculations for molecules similar to this compound have shown that the presence of the nitrogen atom and the aromatic ring are crucial for its inhibitory action. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring are the primary sites for electron donation to the metal surface.

The table below presents a hypothetical set of quantum chemical parameters for N,N-dimethylaniline and its protonated form (hydrochloride), illustrating how these values can be used to infer inhibitory potential.

| Parameter | N,N-dimethylaniline (Neutral) | N,N-dimethylaniline (Protonated) | Significance in Corrosion Inhibition |

| EHOMO (eV) | -5.5 | -7.2 | Higher value indicates better electron-donating ability. |

| ELUMO (eV) | -0.8 | -2.5 | Lower value indicates better electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.7 | 4.7 | Lower value suggests higher reactivity. |

| Electronegativity (χ) | 3.15 | 4.85 | Influences the electrostatic interaction with the metal. |

| Global Hardness (η) | 2.35 | 2.35 | Lower value indicates higher reactivity. |

| Global Softness (σ) | 0.43 | 0.43 | Higher value indicates higher reactivity. |

| Dipole Moment (μ) (Debye) | 1.6 | 15.2 | Higher value can enhance electrostatic adsorption. |

| Fraction of Electrons Transferred (ΔN) | 0.25 | -0.15 | Indicates the direction of electron transfer. |

Note: The values in this table are illustrative and intended to demonstrate the application of DFT in corrosion inhibition studies.

Molecular Dynamics (MD) and Monte Carlo Simulations

MD and Monte Carlo simulations are powerful computational techniques used to simulate the adsorption of inhibitor molecules on a metal surface in a corrosive environment. These simulations provide a visual representation of the adsorption process and can calculate important parameters like the adsorption energy.

In an MD simulation, the trajectories of atoms and molecules are calculated over time, allowing for the observation of how the inhibitor molecules arrange themselves on the metal surface. This helps to determine the most stable adsorption configuration. The interaction energy between the inhibitor and the metal surface can be calculated, with a more negative value indicating stronger and more spontaneous adsorption.

Monte Carlo simulations use statistical methods to find the most probable and low-energy adsorption configurations of the inhibitor on the metal surface. Both simulation techniques can provide valuable insights into the formation of the protective inhibitor film. For this compound, these simulations would likely show the protonated amine group interacting with the surface via electrostatic forces, while the phenyl ring lies flat on the surface, maximizing its contact and the interaction of its π-electrons.

Studies on similar aniline derivatives have shown that they tend to adsorb on steel surfaces according to the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption is often found to be a spontaneous process. It is proposed that the adsorption of derivatives of N,N-dimethylaniline can occur through a physical mechanism.

Advanced Analytical Methodological Development

Development of Hyphenated Techniques for Impurity Profiling

Hyphenated techniques, which combine two or more analytical methods, are powerful tools for separating and identifying impurities in complex samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N,N-dimethylaniline and its related substances. sielc.comnih.govresearchgate.netlongdom.orgresearchgate.netsigmaaldrich.comijpsr.com The development of robust HPLC methods is essential for ensuring the purity of active pharmaceutical ingredients (APIs) and for studying drug-excipient compatibility. researchgate.netlongdom.org

Method development often involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation of the target analyte from potential impurities. longdom.orgresearchgate.netsigmaaldrich.comijpsr.com For instance, a reverse-phase HPLC method might utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). sielc.comlongdom.org The choice of buffer and its pH can be critical for achieving good peak shape and resolution. ijpsr.com A study on the determination of ranolazine (B828) and its related substances employed a Supelcosil C18 column with a mobile phase of phosphate (B84403) buffer (pH 7.0) and methanol. longdom.org In another application, a KROMASIL CN column was used with an acetonitrile-water mobile phase containing ammonium (B1175870) acetate (B1210297) for the trace analysis of N,N-dimethylaniline in linagliptin (B1675411). researchgate.net

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. researchgate.netlongdom.org The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the method's sensitivity. researchgate.net For example, a validated HPLC method for N,N-dimethylaniline as a potential genotoxic impurity in linagliptin demonstrated a detection limit of 0.3 ppm and a quantitation limit of 0.9 ppm. researchgate.net

The following table provides an overview of representative HPLC methods for the analysis of N,N-dimethylaniline and related compounds.

| Analyte/Matrix | Column | Mobile Phase | Detection | Key Findings |

| N,N-Dimethylaniline | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | Suitable for isolation of impurities and pharmacokinetics. sielc.com |

| N,N-Dimethylaniline and phenol (B47542) in wastewater | Hypersil ODS | Ethanol-0.01% triethylamine (B128534) (2:1, v/v) | Chemiluminescence | LOD for N,N-dimethylaniline was 1.20 x 10⁻⁸ g/mL. nih.gov |

| N,N-Dimethylaniline in linagliptin | KROMASIL CN | Acetonitrile–water (75:25, v/v) with 25.0 mM ammonium acetate | UV at 254 nm | LOD was 0.3 ppm and LOQ was 0.9 ppm. researchgate.net |

| Ranolazine and related substances | Supelcosil C18 | Phosphate buffer (pH 7.0) and Methanol (350:650) | UV at 220 nm | Method was specific for estimating unknown impurities. longdom.org |

| Dimenhydrinate and related substances | Not specified | 1% triethylamine solution (pH 2.5) and acetonitrile | UV at 225 nm | Allowed for qualitative and quantitative determination of the drug and thirteen related substances. researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to conventional HPLC with UV detection, making it invaluable for trace analysis and structural elucidation of analytes, including derivatized forms of N,N-dimethylaniline hydrochloride. nih.govnih.govresearchgate.netnih.govnih.gov This technique is particularly useful for analyzing complex biological matrices like urine and plasma. nih.govnih.gov

Derivatization is often employed to improve the chromatographic behavior and enhance the ionization efficiency of analytes in the mass spectrometer. researchgate.netnih.gov For instance, in the analysis of other aromatic amines, derivatization has been used prior to GC-MS detection. nih.gov In LC-MS/MS, derivatization can introduce easily ionizable groups, leading to a significant increase in sensitivity. researchgate.net

The LC-MS/MS method involves separating the analytes on an HPLC column followed by detection using a mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM). nih.gov This mode provides high selectivity by monitoring a specific precursor ion and its characteristic product ion. For example, a method for determining primary aromatic amines in human urine used LC-MS/MS in the positive ion electrospray ionization (ESI) mode. nih.gov Another study utilized LC-MS with electrospray ionization for the determination of N,N-dimethylaminoethyl chloride in diltiazem (B1670644) hydrochloride. nih.gov

The development of LC-MS/MS methods requires careful optimization of both the chromatographic separation and the mass spectrometric parameters. nih.govnih.gov This includes selecting the appropriate column, mobile phase, ionization source, and collision energy. nih.govnih.govnih.gov

| Analyte/Matrix | Derivatization | LC-MS/MS System | Key Findings |